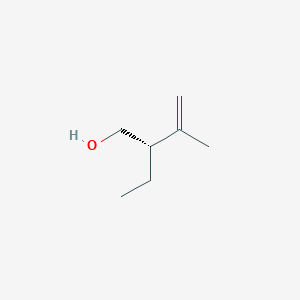

(S)-2-Ethyl-3-methylbut-3-en-1-ol

CAS No.:

Cat. No.: VC17250359

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O |

|---|---|

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (2S)-2-ethyl-3-methylbut-3-en-1-ol |

| Standard InChI | InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |

| Standard InChI Key | HOEIQJYPUYKCOU-SSDOTTSWSA-N |

| Isomeric SMILES | CC[C@H](CO)C(=C)C |

| Canonical SMILES | CCC(CO)C(=C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2S)-2-ethyl-3-methylbut-3-en-1-ol, reflecting its stereochemistry at the second carbon atom . The (S) configuration denotes the spatial arrangement of substituents around the chiral center, which critically influences its physicochemical behavior and biological interactions. The presence of a double bond at the 3-position of the butenol chain further differentiates it from saturated analogs.

Molecular Formula and Weight

The molecular formula corresponds to a monounsaturated alcohol with seven carbon atoms. Its molecular weight, calculated as 114.19 g/mol , aligns with theoretical values derived from isotopic composition.

Structural Representation

The compound’s structure is defined by the following features:

-

Chiral center: Located at C2, with ethyl, methyl, hydroxymethyl, and vinyl groups attached.

-

Double bond: Positioned between C3 and C4, contributing to planarity and rigidity in the hydrocarbon chain.

-

Hydroxyl group: At C1, enabling hydrogen bonding and nucleophilic reactivity.

The SMILES notation explicitly encodes the stereochemistry , while the InChIKey provides a unique identifier for database retrieval .

Synthesis and Purification Strategies

Industrial-Scale Production

Patent literature describes distillation-based recovery of structurally related tertiary alcohols, such as 3-methylbut-3-en-1-ol, from reaction mixtures . For (S)-2-ethyl-3-methylbut-3-en-1-ol, similar fractional distillation under reduced pressure (e.g., 50–100°C at 10–50 mbar) could isolate the enantiomer from byproducts .

Physicochemical Properties

Spectroscopic Characteristics

-

IR spectroscopy: Expected O–H stretch (~3350 cm), C=C stretch (~1650 cm), and C–O stretch (~1050 cm).

-

NMR: NMR would show vinyl proton resonances (δ 4.8–5.5 ppm) and diastereotopic methylene protons near the chiral center (δ 1.0–1.5 ppm) .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Chiral alcohols like (S)-2-ethyl-3-methylbut-3-en-1-ol are prized for their olfactory properties. The (S) enantiomer may exhibit distinct floral or fruity notes compared to its (R) counterpart, making it valuable in perfumery .

Pharmaceutical Intermediates

The compound’s stereochemistry and functional groups position it as a potential intermediate in synthesizing bioactive molecules. For example, tertiary alcohols are precursors in prostaglandin and terpene syntheses .

Agrochemicals

Unsaturated alcohols serve as building blocks for pesticides and herbicides. The double bond in (S)-2-ethyl-3-methylbut-3-en-1-ol could facilitate conjugation with heterocyclic moieties to enhance bioactivity .

Future Research Directions

-

Enantioselective synthesis optimization to improve yield and purity.

-

Toxicological studies to establish occupational exposure limits.

-

Catalytic applications in asymmetric hydrogenation or oxidation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume